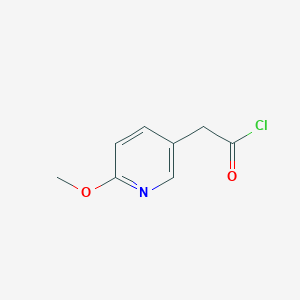
2-(6-Methoxypyridin-3-yl)acetylchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Methoxypyridin-3-yl)acetylchloride is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a methoxy group at the 6th position of the pyridine ring and an acetyl chloride functional group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxypyridin-3-yl)acetylchloride typically involves the chlorination of 2-(6-Methoxypyridin-3-yl)acetic acid. The reaction is carried out using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ as the chlorinating agents. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the acetyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methoxypyridin-3-yl)acetylchloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acetyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the acetyl chloride group can hydrolyze to form 2-(6-Methoxypyridin-3-yl)acetic acid.
Condensation Reactions: It can participate in condensation reactions with amines and alcohols to form imines and esters, respectively.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Solvents: Anhydrous solvents such as dichloromethane (DCM) and tetrahydrofuran (THF) are typically used to prevent hydrolysis.
Catalysts: Lewis acids like aluminum chloride (AlCl₃) can be used to catalyze certain reactions.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Carboxylic Acids: Formed by hydrolysis.
Scientific Research Applications
2-(6-Methoxypyridin-3-yl)acetylchloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Material Science: It can be used in the preparation of functionalized materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(6-Methoxypyridin-3-yl)acetylchloride is primarily based on its reactivity towards nucleophiles. The acetyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of new compounds with diverse functionalities.
Comparison with Similar Compounds
Similar Compounds
2-(6-Methoxypyridin-3-yl)acetic acid: The parent compound from which 2-(6-Methoxypyridin-3-yl)acetylchloride is derived.
6-Methoxypyridin-3-yl)methanamine: A related compound with an amine group instead of an acetyl chloride group.
2-Bromo-6-methoxypyridine: A halogenated derivative with a bromine atom at the 2nd position.
Uniqueness
This compound is unique due to its acetyl chloride functional group, which imparts high reactivity towards nucleophiles
Properties
Molecular Formula |
C8H8ClNO2 |
|---|---|
Molecular Weight |
185.61 g/mol |
IUPAC Name |
2-(6-methoxypyridin-3-yl)acetyl chloride |
InChI |
InChI=1S/C8H8ClNO2/c1-12-8-3-2-6(5-10-8)4-7(9)11/h2-3,5H,4H2,1H3 |
InChI Key |
QMZMIUISPIXCTE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)CC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


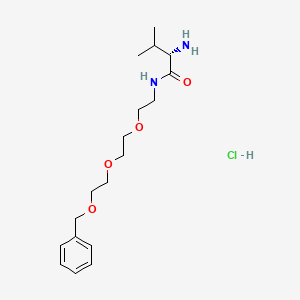
![2-Methyl-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13125635.png)
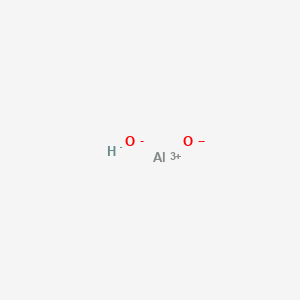

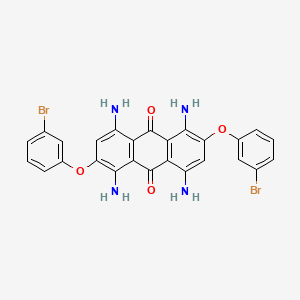
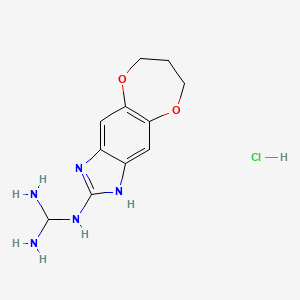

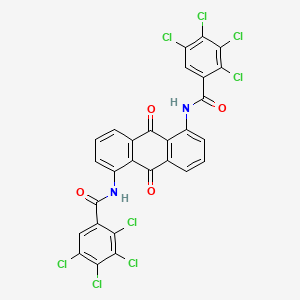
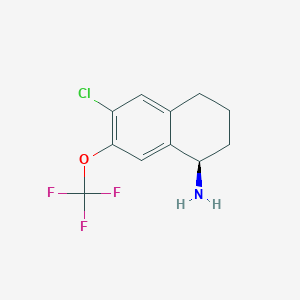
![2'-[(9H-Fluoren-1-yl)carbamoyl][1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13125681.png)
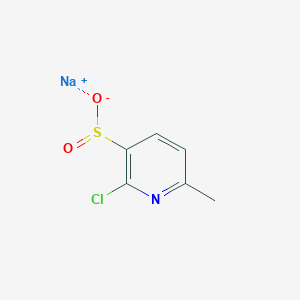
![(3S)-N-[(1R)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B13125707.png)
![7-Benzyl-4-(3-chlorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13125708.png)

